(R)-3-(Dimethylamino)propane-1,2-diol

Chiral Chemistry Enantiomeric Purity Absolute Configuration

Researchers requiring enantiomerically pure cationic lipids for LNP formulations face supply chain challenges with racemic or mis-configured synthons. (R)-3-(Dimethylamino)propane-1,2-diol (CAS 666234-81-7) is the definitive (R)-configuration starting material for synthesizing optically active cationic lipids including (R)-DOTMA, eliminating costly chiral separation steps. • Guaranteed (R)-enantiomer ensures stereochemical integrity of final lipid products • Direct precursor to (R)-DOTMA analogs for nucleic acid delivery applications • Consistent supply with documented analytical certificates

Molecular Formula C5H13NO2
Molecular Weight 119.16 g/mol
CAS No. 666234-81-7
Cat. No. B1599450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-3-(Dimethylamino)propane-1,2-diol
CAS666234-81-7
Molecular FormulaC5H13NO2
Molecular Weight119.16 g/mol
Structural Identifiers
SMILESCN(C)CC(CO)O
InChIInChI=1S/C5H13NO2/c1-6(2)3-5(8)4-7/h5,7-8H,3-4H2,1-2H3/t5-/m1/s1
InChIKeyQCMHUGYTOGXZIW-RXMQYKEDSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-3-(Dimethylamino)propane-1,2-diol: Chiral Building Block


(R)-3-(Dimethylamino)propane-1,2-diol (CAS 666234-81-7) is a chiral, C5-amino-diol organic compound. It features a single asymmetric carbon, possessing a specific (R)-configuration, and contains both a tertiary amine and two hydroxyl groups [1]. This bifunctional nature allows for diverse chemical derivatization, with the chiral center providing a critical handle for introducing stereochemical control in the synthesis of more complex molecules. Its primary utility lies as a key chiral synthon, most notably in the synthesis of enantiomerically pure cationic lipids for drug and gene delivery applications [2].

1
Chiral synthon with defined (R)-configuration for stereocontrolled synthesis
2
Enantiopure precursor for cationic lipids in nucleic acid delivery research
3
Bifunctional amino-diol enabling selective derivatization at amine or hydroxyl sites

(R)-3-(Dimethylamino)propane-1,2-diol: Substitution Risks


While the achiral properties of (R)-3-(Dimethylamino)propane-1,2-diol are shared with its racemate and (S)-enantiomer, their biological and physical behavior diverges in chiral environments. The primary application of this compound is as a precursor to optically active cationic lipids, where the stereochemistry of the headgroup directly influences the physicochemical properties and biological efficacy of the final product, such as transfection efficiency and toxicity [1]. Substituting the (R)-enantiomer with the racemate would yield a 1:1 mixture of diastereomeric products, which would require costly and time-consuming separation. Using the (S)-enantiomer would produce the opposite stereoisomer, which has been shown to alter the performance of the final lipid formulation [2]. Therefore, for applications demanding stereochemical integrity, generic substitution is not scientifically valid and will compromise experimental outcomes.

Target
(R)-enantiomer
Racemate
Yields 1:1 diastereomeric product mixture requiring costly separation; transfection performance may shift
(S)-enantiomer
Produces opposite stereoisomer, which may alter lipid formulation behavior and assay outcomes

(R)-3-(Dimethylamino)propane-1,2-diol: Differentiation Evidence


Absolute Configuration Verification

The (R)-enantiomer of 3-(dimethylamino)propane-1,2-diol is a chiral molecule, and its absolute configuration is critical for its intended use. While a precise experimental value for the specific optical rotation ([α]D) of the free base is not reported in the evaluated primary literature, the absolute configuration can be verified by the presence of a single asymmetric carbon atom in its canonical SMILES string [CN(C)C[C@@H](O)CO] as defined by its InChI Key QCMHUGYTOGXZIW-RXMQYKEDSA-N . This confirms the compound's identity as the pure (R)-enantiomer and differentiates it from the racemate, which has the InChI Key QCMHUGYTOGXZIW-UHFFFAOYSA-N [1].

Absolute Configuration
Class-level inference
InChI Key with (R)-stereochemistry: QCMHUGYTOGXZIW-RXMQYKEDSA-N
Supports enantiomer identity verification against racemate
Experimental optical rotation not reported; verify lot-specific analytical data
Chiral Chemistry Enantiomeric Purity Absolute Configuration

Enantiomeric Lipid Transfection Efficacy

The (R)-enantiomer of 3-(dimethylamino)propane-1,2-diol is a direct precursor to the enantiomer of the cationic lipid DOTMA [1]. A comparative study of enantiomeric cationic lipids (derived from analogous chiral diols) found that the (R)-enantiomer of a DOTMA analog exhibited a 2.8-fold higher transfection efficiency (as measured by luciferase expression) compared to its (S)-counterpart in COS-7 cells [2]. While this study used a structurally related analog, it provides a class-level inference that the stereochemistry of the diol headgroup directly impacts biological performance, establishing the (R)-enantiomer as the preferred synthon for applications where high transfection is required.

Lipid Transfection
Class-level inference
(R)-analog: 2.8-fold higher luciferase expression vs (S)-analog; ~2-fold vs racemate in COS-7 cells
Supports stereochemistry-dependent performance context for gene delivery research
Based on structurally related analog; direct verification with your lipid formulation recommended
Gene Delivery Cationic Lipids Transfection

GC Purity Specification

Multiple reputable chemical suppliers consistently report a minimum purity of 98% for (R)-3-(dimethylamino)propane-1,2-diol (CAS 666234-81-7) as determined by gas chromatography (GC) . This level of purity is comparable to that reported for the racemate (CAS 623-57-4), which is also typically specified at ≥98% (GC or titration) . While a comparative purity advantage is not demonstrated, this data confirms that the chiral compound is available with a purity specification sufficient for demanding synthetic applications, eliminating concerns that procurement of a chiral synthon necessitates a compromise on chemical purity.

GC Purity
Specification review
≥98% (GC), comparable to racemate specification
Purity specification supports chiral procurement without compromise
Data to verify; supplier COA-based specification, review lot certificate
Chemical Purity Quality Control Analytical Chemistry

(R)-3-(Dimethylamino)propane-1,2-diol: Validated Applications


Enantiopure Cationic Lipids for Gene Therapy

This compound serves as the critical chiral starting material for the synthesis of optically active cationic lipids, such as (R)-DOTMA and its analogs [1]. These lipids are essential components of lipid nanoparticles (LNPs) used in nucleic acid delivery. As established by class-level evidence, the (R)-stereochemistry of the headgroup is crucial for achieving high transfection efficiency [2]. Using the (R)-enantiomer ensures the final lipid product is a single, defined stereoisomer, maximizing biological activity and meeting the stringent quality and regulatory requirements for advanced therapeutic applications.

Stereoselective Synthesis of Chiral Intermediates

The chiral amino-diol structure of (R)-3-(dimethylamino)propane-1,2-diol makes it a versatile building block for the construction of more complex chiral molecules [1]. Its two hydroxyl groups and tertiary amine can be selectively functionalized, allowing for its incorporation into diverse molecular scaffolds. The defined (R)-configuration provides a reliable starting point for stereocontrolled synthetic routes, enabling the preparation of enantiomerically pure drug candidates and other high-value chemicals where stereochemistry dictates biological activity.

Chiral Catalyst and Ligand Synthesis

The bifunctional nature and chirality of this compound make it an ideal precursor for novel chiral ligands and catalysts. For instance, it can be used to synthesize indane-derived bis(oxazolines), a class of privileged ligands for asymmetric catalysis [1]. The procurement of the enantiomerically pure (R)-form is a prerequisite for generating catalysts that can induce high levels of enantioselectivity in a target reaction, which is a cornerstone of efficient and sustainable chemical manufacturing.

Stereochemistry in Biological Systems

As a pure enantiomer, this compound is an essential tool for fundamental research. It can be used in control experiments to probe the stereospecificity of biological processes, such as enzyme-substrate interactions or cellular uptake mechanisms. By comparing the biological response of the (R)-enantiomer with its (S)-counterpart or the racemate, researchers can directly quantify the contribution of molecular chirality to a given biological outcome [2]. This level of investigation is impossible when using a racemic mixture.

Application
Selection Property
Validation Focus
Cationic lipid synthesis for gene delivery research
(R)-enantiomer stereochemistry
Transfection efficiency in relevant cell models
Stereoselective synthesis of chiral intermediates
Enantiopure C3 building block
Stereochemical integrity in synthetic route
Chiral ligand/catalyst synthesis
Bifunctional amino-diol scaffold
Enantioselectivity induction in asymmetric catalysis
Biological stereospecificity studies
Defined (R)-configuration
Enantiomer-specific biological response comparison

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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